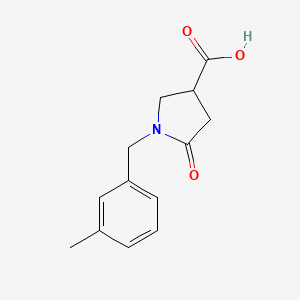

1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-3-2-4-10(5-9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPMIPHYUYEILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a 3-methylbenzyl halide.

Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

Batch Processing: Involves carrying out the reactions in a stepwise manner in large reactors.

Continuous Flow Processing: Utilizes continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone group.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or aldehydes.

Reduction: Can result in the formation of alcohols or alkanes.

Substitution: Can produce various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing new compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It may interact with biological receptors, modulating cellular signaling pathways that are crucial in various physiological processes.

Medicine

Research into the medicinal properties of 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has revealed promising therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

- Anticancer Activity : Various derivatives have been tested for their anticancer properties, particularly against non-small cell lung adenocarcinoma. For instance, certain modifications have significantly enhanced cytotoxicity against A549 cancer cells, highlighting the compound's potential as an anticancer agent .

Industrial Applications

In the industrial sector, 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Case Study 1: Anticancer Activity

A study focusing on the anticancer activity of derivatives of 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant reductions in cell viability in A549 lung cancer cells. The study compared various structural modifications and found that specific substitutions greatly enhanced cytotoxicity, indicating a structure-activity relationship that could guide future drug development efforts .

| Compound Variant | Cell Viability (%) | Significance (p-value) |

|---|---|---|

| Parent Compound | 63.4 | <0.05 |

| Variant A | 21.2 | <0.001 |

| Variant B | 38.3 | <0.001 |

Case Study 2: Enzyme Inhibition

Another investigation evaluated the enzyme inhibition potential of this compound against specific targets involved in metabolic pathways. Results indicated that certain derivatives effectively inhibited enzyme activity, suggesting their utility in drug design aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Pathways: The compound can influence various molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, their substituents, and reported bioactivities:

Key Findings from Comparative Studies:

Impact of Substituents on Antioxidant Activity: Electron-withdrawing groups (e.g., Cl, NO₂): Enhance radical scavenging. For example, the 5-chloro-2-hydroxyphenyl derivative exhibited superior DPPH scavenging (IC₅₀ = 12.3 µM) compared to ascorbic acid (IC₅₀ = 18.5 µM) . Hydroxyl groups: Critical for hydrogen bonding with free radicals. Compound 21 (5-chloro-2-hydroxyphenyl with a triazole moiety) showed dual antioxidant efficacy in DPPH and reducing power assays .

Antimicrobial Activity :

- 3,5-Dichloro-2-hydroxyphenyl derivatives : Demonstrated MIC values of 4–8 µg/mL against vancomycin-intermediate S. aureus (VISA), comparable to vancomycin .

- Methoxylated analogs : Reduced antimicrobial potency compared to halogenated derivatives, likely due to decreased membrane penetration .

Structural Modifications for Drug Design :

- Carboxylic acid moiety : Essential for metal chelation (e.g., Fe³⁺ reduction in antioxidant assays) .

- Heterocyclic appendages (e.g., triazoles, oxadiazoles) : Improve bioavailability and target specificity. For instance, triazole-containing derivatives showed enhanced cellular uptake in cancer models .

Biological Activity

1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic applications. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with a carboxylic acid group and a methylbenzyl moiety. Its chemical structure can be summarized as follows:

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 85263-XX-X (specific CAS number may vary)

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and inflammation.

- Receptor Binding : It has been shown to bind to certain receptors, modulating cellular signaling pathways that influence physiological responses.

- Pathway Modulation : By influencing various biochemical pathways, the compound may exhibit therapeutic effects in disease models.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of related pyrrolidine derivatives against multidrug-resistant Gram-positive bacteria and fungi. The findings suggest that structural modifications can enhance antimicrobial efficacy. For instance:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | MIC > 128 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Acinetobacter baumannii | MIC = 64 µg/mL |

These results indicate that while some derivatives show promise, 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid alone may not exhibit strong antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, derivatives of pyrrolidine compounds demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The following table summarizes the anticancer activity observed:

| Compound | Cell Line | Viability (%) at 100 µM | IC50 (µM) |

|---|---|---|---|

| 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 63.4% (p < 0.05) | Not determined |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 21.2% (p < 0.001) | Not determined |

The data indicates that while the parent compound shows some activity, structural variations significantly enhance its anticancer properties.

Case Studies

- Anticancer Study : In a comparative study involving various pyrrolidine derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against A549 cells compared to their non-substituted counterparts. The study highlighted that introducing chlorine atoms into the phenyl ring improved the overall effectiveness of the compounds against lung cancer cells .

- Antimicrobial Resistance : A study focusing on antimicrobial resistance emphasized the need for novel compounds to combat resistant strains of bacteria. The results indicated that certain derivatives of pyrrolidine showed activity against resistant strains, suggesting potential for further development in antimicrobial therapies .

Q & A

Basic: What are the key synthetic routes for 1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via multi-step protocols. For analogous pyrrolidinone derivatives, a common approach involves:

Condensation : Reacting an aromatic amine (e.g., substituted benzylamine) with itaconic acid in refluxing aqueous conditions to form the pyrrolidinone core .

Esterification : The carboxylic acid group is esterified using methanol and catalytic sulfuric acid to improve solubility for subsequent reactions .

Hydrazide Formation : The ester intermediate reacts with hydrazine monohydrate in isopropanol to yield a carbohydrazide, enabling further derivatization (e.g., condensation with aldehydes/ketones) .

Purification : Crude products are often dissolved in alkaline solutions (e.g., 5% NaOH), filtered, and acidified to precipitate pure carboxylic acid derivatives. Column chromatography or recrystallization (e.g., ethanol) is used for intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming regiochemistry, substituent orientation, and hydrogen bonding patterns. For example, the 5-oxopyrrolidine ring protons resonate between δ 2.5–4.0 ppm, while aromatic protons from the 3-methylbenzyl group appear at δ 6.5–7.5 ppm .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validates purity and empirical formula, especially after recrystallization .

Advanced: How does stereochemistry at the pyrrolidinone ring influence bioactivity, and how can enantiomers be resolved?

Methodological Answer:

- Stereochemical Impact : Substituent configuration (e.g., R vs. S at C3) affects binding to biological targets. For example, (R)-enantiomers of methyl 5-oxopyrrolidine-3-carboxylates show enhanced anticonvulsant activity compared to (S)-forms due to better receptor fit .

- Resolution Methods :

Advanced: How can computational modeling optimize the design of derivatives for specific pharmacological targets?

Methodological Answer:

- Docking Studies : Tools like AutoDock Vina predict binding affinities to targets (e.g., mTOR for anticancer activity). The 3-methylbenzyl group’s hydrophobicity can be tuned to enhance pocket interactions .

- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity. For instance, electron-withdrawing groups on the benzyl ring may improve antioxidant capacity .

Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assays : Ensure consistent cell lines (e.g., MCF-7 vs. PC3 for anticancer studies) and protocols (e.g., MTT assay incubation times) .

- Structural Verification : Reconfirm compound identity via X-ray crystallography, as impurities or stereochemical variations (e.g., racemic mixtures) can skew results .

- Meta-Analysis : Compare data across studies using databases like ChEMBL, adjusting for variables like solvent (DMSO concentration) or serum content in cell media .

Basic: What in vitro models are suitable for initial pharmacological screening of derivatives?

Methodological Answer:

- Anticancer : NCI-60 cell panel or prostate cancer lines (e.g., PC3) with autophagy markers (LC3-II) assessed via western blot .

- Antioxidant : DPPH/ABTS radical scavenging assays, comparing to ascorbic acid controls .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced: What strategies improve metabolic stability and bioavailability of this compound class?

Methodological Answer:

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with in vivo hydrolysis regenerating the active form .

- Cyclization : Introducing heterocyclic moieties (e.g., pyrazole) via hydrazide condensations reduces first-pass metabolism .

- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP <5 via substituent optimization (e.g., replacing 3-methylbenzyl with smaller groups) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystal Structure Analysis : Determines bond lengths/angles (e.g., C=O bond ~1.21 Å in the pyrrolidinone ring) and intermolecular interactions (e.g., hydrogen bonding networks stabilizing the lattice) .

- Torsion Angles : Critical for assessing planarity of the benzyl substituent relative to the pyrrolidinone ring, which affects π-π stacking in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.